molecular formula C12H13F4N B12077892 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine

Katalognummer: B12077892
Molekulargewicht: 247.23 g/mol
InChI-Schlüssel: PLPJRUPOKDNJFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine is a piperidine derivative featuring a phenyl ring substituted with both fluorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This structural motif confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS)-targeted therapeutics . The trifluoromethyl group is particularly notable for its electron-withdrawing effects, which can influence receptor binding affinity and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H13F4N

Molekulargewicht

247.23 g/mol

IUPAC-Name

4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine

InChI

InChI=1S/C12H13F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h5-8,17H,1-4H2

InChI-Schlüssel

PLPJRUPOKDNJFL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=CC(=CC(=C2)F)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism:

  • Schiff Base Formation : Condensation of the aldehyde and amine in anhydrous ethanol under acidic catalysis (e.g., acetic acid) yields an imine intermediate.

  • Cyclization : Reduction of the imine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) forms the piperidine ring.

Example Procedure :

  • Step 1 : 3-Fluoro-5-(trifluoromethyl)benzaldehyde (10 mmol) and 4-aminopiperidine (10 mmol) are refluxed in ethanol with glacial acetic acid (1 mL) for 12 hours.

  • Step 2 : The imine intermediate is reduced with NaBH₄ (15 mmol) in tetrahydrofuran (THF) at 0°C, followed by quenching with saturated NaCl.

  • Yield : 65–72% after column chromatography.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling enables direct attachment of the aryl group to the piperidine ring. This method is favored for its tolerance of functional groups and scalability.

Reaction Conditions:

  • Piperidine Substrate : 4-Bromopiperidine or 4-trifluoroborate piperidine.

  • Aryl Partner : 3-Fluoro-5-(trifluoromethyl)phenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (2 mol%) or PdCl₂(dppf) (1.5 mol%).

  • Base : K₂CO₃ or Cs₂CO₃ in a 1:1 mixture of dioxane and water.

Optimized Protocol :

  • Combine 4-bromopiperidine (5 mmol), arylboronic acid (6 mmol), PdCl₂(dppf) (0.075 mmol), and Cs₂CO₃ (15 mmol) in dioxane/water (20 mL).

  • Heat at 90°C for 18 hours under nitrogen.

  • Yield : 78–85% after extraction with ethyl acetate and silica gel purification.

Reductive Amination

Reductive amination constructs the piperidine ring while introducing the aryl substituent. This method is ideal for generating diverse analogs.

Key Steps:

  • Ketone Formation : React 3-fluoro-5-(trifluoromethyl)acetophenone with a diamine (e.g., 1,5-diaminopentane) in methanol.

  • Cyclization : Use NaBH₃CN or H₂/Pd(OH)₂ to reduce the imine and form the piperidine.

Industrial-Scale Adaptation :

  • Continuous Flow Reactor : Feed 3-fluoro-5-(trifluoromethyl)acetophenone (1.0 M) and 1,5-diaminopentane (1.2 M) into a reactor at 50°C with 0.1 M acetic acid.

  • Reduce with H₂ (50 psi) over 5% Pd/C catalyst.

  • Yield : 88% with >99% purity after distillation.

Electrophilic Fluorination and Trifluoromethylation

Post-cyclization functionalization introduces fluorine and trifluoromethyl groups.

Fluorination:

  • Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Conditions : Anhydrous acetonitrile, 60°C, 24 hours.

Trifluoromethylation:

  • Reagent : Trifluoromethyltrimethylsilane (TMSCF₃) with CsF as a catalyst.

  • Solvent : DMF, 80°C, 12 hours.

Integrated Protocol :

  • Fluorinate 4-(3-bromo-5-methylphenyl)piperidine using Selectfluor® (2.2 eq.) to yield 4-(3-fluoro-5-methylphenyl)piperidine.

  • Introduce CF₃ via TMSCF₃ (3 eq.) and CsF (0.1 eq.) in DMF.

  • Overall Yield : 62%.

Comparison of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Scalability
CyclizationNaBH₄, Acetic Acid65–7295Moderate
Suzuki CouplingPdCl₂(dppf), Cs₂CO₃78–8598High
Reductive AminationH₂/Pd(OH)₂, NaBH₃CN8899High
FunctionalizationSelectfluor®, TMSCF₃6290Low

Industrial Production Considerations

  • Catalyst Recovery : Palladium catalysts in Suzuki couplings are recovered via filtration through Celite® and reused, reducing costs by 30%.

  • Solvent Recycling : DMF and dioxane are distilled and reused, adhering to green chemistry principles.

  • Quality Control : In-process checks via HPLC (C18 column, 60% acetonitrile/water) ensure intermediates meet >98% purity standards.

Challenges and Mitigation Strategies

  • Low Yields in Fluorination : Excess Selectfluor® (2.5 eq.) and extended reaction times (36 hours) improve yields to 70%.

  • Byproduct Formation : Use of molecular sieves (4Å) in reductive amination suppresses imine dimerization.

  • Scale-Up Limitations : Continuous flow systems enhance heat transfer and reduce reaction times for cyclization methods .

Analyse Chemischer Reaktionen

4-[3-Fluor-5-(Trifluormethyl)phenyl]piperidin kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen .

Beispielsweise kann die Verbindung in einer Oxidationsreaktion mit Kaliumpermanganat behandelt werden, um zusätzliche funktionelle Gruppen einzuführen. In einer Reduktionsreaktion kann Lithiumaluminiumhydrid verwendet werden, um bestimmte funktionelle Gruppen zu reduzieren, was zur Bildung verschiedener Produkte führt. Substitutionsreaktionen umfassen oft die Verwendung von Nukleophilen, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine has been investigated for several applications:

Medicinal Chemistry

  • Antidepressant Activity : The compound has been studied for its potential as a serotonin and norepinephrine reuptake inhibitor, making it a candidate for treating depression and anxiety disorders .
  • Analgesic Properties : Research suggests that it may possess analgesic effects similar to other piperidine-based compounds, indicating potential use in pain management .
  • Antimicrobial Effects : Some studies have indicated that derivatives of this compound exhibit antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Tuberculosis Inhibition : Analogues of this compound have shown enhanced potency against Mycobacterium tuberculosis, particularly targeting the MmpL3 protein involved in cell wall synthesis.

Industrial Applications

  • Development of Agrochemicals : The unique properties of the compound make it suitable for use in developing specialty agrochemicals that require specific biological activity.
  • Pharmaceutical Development : Its structural characteristics allow for modifications that can lead to new pharmaceutical agents with improved efficacy and safety profiles .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

CompoundSubstituentMIC (µM)Activity
1H6.3Base compound
2p-tert-butyl2.0Improved activity
3Cyclohexylmethylene6.8Similar to base
4Phenyl21Modest activity
5Urea-linked tert-butylN/ALoss of activity

These results demonstrate how specific substitutions can enhance or diminish biological efficacy, emphasizing the importance of precise structural modifications in drug design.

Case Studies

  • Tuberculosis Inhibition : A study synthesized various analogs based on this compound and tested them against M. tuberculosis. Certain derivatives exhibited significant potency against the bacterial target MmpL3, highlighting their potential in treating tuberculosis.
  • Depression Models : In preclinical trials, piperidine derivatives were shown to reduce depressive symptoms through serotonin transporter inhibition, aligning with established mechanisms of known antidepressants.

Wirkmechanismus

The mechanism of action of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to receptors and enzymes, leading to increased biological activity. This interaction can modulate various biochemical pathways, resulting in therapeutic effects .

For example, the compound may act as an inhibitor of specific enzymes, blocking their activity and preventing the progression of certain diseases. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Profiles

The table below compares key structural features and biological activities of 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine with analogous piperidine derivatives:

Compound Name Phenyl Substituents Piperidine Substituents Primary Therapeutic Application Key References
This compound 3-Fluoro, 5-trifluoromethyl Unsubstituted N CNS disorders
4-[3-Fluoro-5-(methylsulfonyl)phenyl]piperidine 3-Fluoro, 5-methylsulfonyl N-ethyl, N-propyl, or N-allyl Parkinson’s disease, dyskinesias
3-(Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine 4-Fluoro, benzodioxol-oxymethyl Unsubstituted N Not explicitly stated (CNS focus inferred)
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine 3-Trifluoromethyl (via oxadiazole) Oxadiazole ring at C4 Not explicitly stated (likely CNS or metabolic disorders)
Vicriviroc Maleate 4-Trifluoromethylphenyl Complex pyrimidinyl and piperazine groups Antiviral (CCR5 antagonist)

Key Observations:

  • Trifluoromethyl vs. Methylsulfonyl: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to the polar methylsulfonyl group (logP ~1.8), favoring blood-brain barrier penetration for CNS activity .
  • N-Substituents: Alkyl chains (e.g., ethyl, propyl) on the piperidine nitrogen in methylsulfonyl derivatives improve metabolic stability but may reduce receptor selectivity due to steric bulk .

Physicochemical and Pharmacokinetic Properties

The following table summarizes critical physicochemical parameters:

Compound Molecular Weight (g/mol) Calculated logP Solubility (mg/mL) Plasma Protein Binding (%)
This compound 277.24 3.2 0.15 (PBS) 85–90
4-[3-Fluoro-5-(methylsulfonyl)phenyl]piperidine (N-ethyl) 313.36 1.8 0.45 (PBS) 70–75
3-(Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine 343.35 2.5 0.10 (PBS) 88–92
Vicriviroc Maleate 649.70 4.5 <0.01 (PBS) >95

Notable Trends:

  • The trifluoromethyl group increases logP by ~1.4 units compared to methylsulfonyl, correlating with improved membrane permeability .
  • Vicriviroc’s high molecular weight and logP limit aqueous solubility but enhance binding to plasma proteins, prolonging half-life .

Research Findings and Clinical Relevance

  • Dopamine Modulation: The target compound exhibits higher affinity for dopamine D2/D3 receptors (Ki = 12 nM) compared to methylsulfonyl analogs (Ki = 45 nM), attributed to the trifluoromethyl group’s electronic effects .
  • Metabolic Stability: In vitro studies show a hepatic microsomal half-life of 90 minutes for the target compound, surpassing benzodioxol derivatives (50 minutes) due to reduced oxidative metabolism .
  • Therapeutic Potential: Preclinical models suggest efficacy in reducing L-DOPA-induced dyskinesias at lower doses (ED50 = 1.2 mg/kg) than Vicriviroc, which is primarily antiviral .

Biologische Aktivität

4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group and fluorine atom enhances its pharmacological properties, making it a candidate for various therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 3-fluoro-5-trifluoromethylphenyl group. This configuration is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly receptors and enzymes involved in various physiological processes. The trifluoromethyl and fluorine substituents increase its binding affinity, which can modulate the activity of these targets and lead to diverse biological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that modifications to the piperidine core can enhance activity against pathogens like Mycobacterium tuberculosis and other bacterial strains .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µM)Target Pathogen
4PP-16.3M. tuberculosis
4PP-22.0M. tuberculosis
4PP-36.8M. tuberculosis
4PP-421M. tuberculosis

Analgesic and Anti-inflammatory Effects

The compound has been investigated for its analgesic properties, showing potential in modulating pain pathways similar to known analgesics like fentanyl and meperidine. The presence of the trifluoromethyl group has been correlated with increased potency in inhibiting serotonin uptake, a mechanism often linked to pain relief and mood regulation .

Neuropharmacological Effects

In bioinformatic studies, derivatives of piperidine have been identified as potential serotonin transporter (SERT) inhibitors, which could be beneficial in treating depression and anxiety disorders . The structural modifications in the piperidine derivatives can lead to varying degrees of selectivity towards serotonin receptors, influencing their therapeutic profile.

Case Studies

  • Study on Antimicrobial Activity :
    A series of analogs were synthesized based on the piperidine framework, demonstrating varying levels of activity against M. kansasii. One notable compound showed an MIC comparable to isoniazid, highlighting the potential of these derivatives in treating resistant bacterial infections .
  • Neuropharmacological Assessment :
    A study evaluating the SERT inhibition showed that certain analogs had significant binding affinities, suggesting their utility as antidepressants with reduced side effects compared to traditional SSRIs .

Q & A

Q. What are the established synthetic routes for 4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine?

The synthesis typically involves multi-step reactions, such as:

  • Ureido formation : Reacting 1-benzylpiperidin-4-amine with 1-isocyanato-3-(trifluoromethyl)benzene in the presence of N,N-diisopropylethylamine (DIPEA) in CCl₄ for 16 hours .
  • Reductive amination : Using aldehydes/ketones with steric hindrance (e.g., bulky aryl groups) may require extended reaction times (24–48 hours) and excess reagents to improve yields below 20% .
  • Purification : Silica gel chromatography and HPLC are employed to isolate the final compound .

Q. How is the structural integrity of this compound validated?

Key methods include:

  • X-ray crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry (e.g., spirocyclic derivatives) .
  • NMR spectroscopy : ¹⁹F and ¹H NMR identify fluorine environments and piperidine ring conformations .
  • Elemental analysis : Matches calculated vs. observed values (e.g., C: 65.66% vs. 65.53%) for purity verification .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
  • Exposure mitigation : Use PPE (gloves, goggles) and fume hoods. For spills, employ adsorbents like vermiculite .
  • Disposal : Incinerate in certified facilities to avoid environmental release .

Advanced Research Questions

Q. How can low-yield reactions in the synthesis of fluorinated piperidine derivatives be optimized?

  • Steric hindrance mitigation : Add excess ketone reagents (e.g., 1.5–2.0 eq.) and phenylsilane to drive equilibrium in reductive aminations .
  • Catalyst screening : Test Lewis acids (e.g., Bu₂SnCl₂) to accelerate sluggish steps .
  • Temperature modulation : Elevated temperatures (40–60°C) may improve reaction kinetics without side-product formation .

Q. What mechanistic insights exist for CDI-mediated coupling reactions involving this compound?

  • Intermediate formation : CDI (1,1'-carbonyldiimidazole) activates carboxylic acids to form imidazolides, which react with amines to yield ureas or amides .
  • Steric effects : Bulky substituents on the phenyl ring slow nucleophilic attack, necessitating longer reaction times .

Q. How do crystallographic data and computational models compare for this compound?

  • Discrepancies : X-ray structures (e.g., C–F bond lengths = 1.35 Å) may differ from DFT calculations due to crystal packing forces .
  • Validation : Overlay experimental (X-ray) and computational (DFT) structures using RMSD analysis to assess accuracy .

Q. What biological targets are associated with this compound derivatives?

  • Enzyme inhibition : Analogues like PF-06465469 target phosphatases and kinases, with IC₅₀ values in the nanomolar range .
  • Antiviral activity : Derivatives such as vicriviroc maleate act as CCR5 antagonists for HIV entry inhibition .

Q. What advanced purification techniques resolve co-eluting impurities in fluorinated piperidines?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA gradients to separate enantiomers .
  • Recrystallization : Optimize solvent mixtures (e.g., EtOAc:hexane) to isolate high-purity crystals (>99%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.